PROTAC CDK9-binding moiety 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PROTAC CDK9-binding moiety 1 is a compound designed to target and degrade cyclin-dependent kinase 9 (CDK9) through the proteolysis-targeting chimera (PROTAC) technology. This compound is part of a novel class of molecules that leverage the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach for therapeutic interventions, particularly in cancer treatment .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC CDK9-binding moiety 1 typically involves the conjugation of a CDK9 inhibitor with an E3 ligase ligand via a linker. The process begins with the synthesis of the CDK9 inhibitor, followed by the preparation of the E3 ligase ligand. These two components are then linked together using a bifunctional linker under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps, such as chromatography, to isolate the desired product from by-products and impurities .

化学反应分析

Types of Reactions: PROTAC CDK9-binding moiety 1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

科学研究应用

PROTAC CDK9-binding moiety 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.

Biology: Employed in research to understand the role of CDK9 in cell cycle regulation and gene expression.

Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases associated with dysregulated CDK9 activity.

Industry: Utilized in the development of new drugs and therapeutic strategies.

作用机制

The mechanism of action of PROTAC CDK9-binding moiety 1 involves the formation of a ternary complex between the target protein (CDK9), the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome. The degradation of CDK9 disrupts its role in cell cycle regulation and transcription, leading to the inhibition of cancer cell proliferation .

相似化合物的比较

PROTAC CDK4/6-binding moiety: Targets CDK4 and CDK6 for degradation.

PROTAC CDK2-binding moiety: Targets CDK2 for degradation.

Uniqueness: PROTAC CDK9-binding moiety 1 is unique in its specificity for CDK9, making it a valuable tool for studying and targeting this particular kinase. Its ability to selectively degrade CDK9 offers advantages over traditional inhibitors, which may lack specificity and result in off-target effects .

生物活性

Proteolysis Targeting Chimeras (PROTACs) represent a novel class of therapeutic agents that leverage the cellular ubiquitin-proteasome system to selectively degrade target proteins. Among these, the CDK9-binding moiety 1 has emerged as a significant focus due to its potential in treating various malignancies, particularly those driven by the MYC oncogene. This article explores the biological activity of PROTAC CDK9-binding moiety 1, detailing its mechanisms, efficacy, and implications in cancer therapy.

CDK9 is a crucial regulator of transcriptional elongation and is implicated in several cancers. PROTACs designed to target CDK9 utilize a bifunctional structure that includes a ligand for CDK9 and a ligand for an E3 ubiquitin ligase, typically cereblon (CRBN). This design facilitates the formation of a ternary complex that promotes ubiquitination and subsequent proteasomal degradation of CDK9.

- Formation of Ternary Complex : The binding of PROTAC to both CDK9 and CRBN induces ubiquitination of CDK9.

- Proteasomal Degradation : Once ubiquitinated, CDK9 is directed to the proteasome for degradation, leading to decreased levels of this kinase within the cell.

Biological Activity

The biological activity of this compound has been extensively studied in various cellular models. Key findings include:

- Selective Degradation : Studies have shown that PROTACs can selectively degrade CDK9 without affecting other cyclin-dependent kinases (CDKs), such as CDK2 and CDK5. For instance, one study demonstrated that treatment with PROTAC led to significant downregulation of CDK9 levels in HEK293 cells while sparing other kinases .

- Impact on MYC Regulation : The degradation of CDK9 results in decreased MYC protein levels due to the disruption of transcriptional elongation processes. This effect is particularly pronounced given MYC's role in promoting cell proliferation .

Efficacy in Cancer Models

The efficacy of this compound has been evaluated in various cancer models:

- Pancreatic Cancer Sensitization : An aminopyrazole-based PROTAC was shown to sensitize pancreatic cancer cells to other therapeutic agents, indicating its potential as part of combination therapies .

- In Vivo Studies : Preliminary studies suggest that the use of PROTACs targeting CDK9 can lead to significant tumor regression in xenograft models, demonstrating their therapeutic potential .

Table 1: Summary of Key Findings on this compound

Case Studies

Several case studies illustrate the application and outcomes associated with this compound:

- Case Study 1: MYC-Driven Tumors : In a study involving MYC-driven tumors, treatment with a specific PROTAC led to a marked reduction in tumor growth and enhanced apoptosis compared to controls .

- Case Study 2: Combination Therapy : A combination regimen utilizing PROTAC alongside Bcl-2 inhibitors showed synergistic effects, leading to improved survival rates in preclinical models .

属性

IUPAC Name |

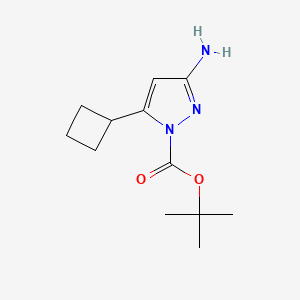

tert-butyl 3-amino-5-cyclobutylpyrazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-9(7-10(13)14-15)8-5-4-6-8/h7-8H,4-6H2,1-3H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJHJPQRXMBBDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC(=N1)N)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。